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3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione

PROTAC cereblon ligand E3 ubiquitin ligase

3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione (CAS 2319831-30-4, molecular formula C₁₇H₂₀N₂O₄S, molecular weight 348.42 g/mol) is a synthetic conjugate comprising a thiazolidine-2,4-dione (TZD) core linked via a piperidine spacer to a 3-methylphenoxyacetyl group. The TZD core is a validated cereblon (CRBN)-binding scaffold, as demonstrated by the co-crystal structure of thiazolidine-2,4-dione with MsCI4 (cereblon isoform at 1.65 Å resolution (PDB: 5OH9).

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 2319831-30-4
Cat. No. B2490483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione
CAS2319831-30-4
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C17H20N2O4S/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3
InChIKeyDMSOYNBHCQRAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione (CAS 2319831-30-4): Structural and Pharmacological Baseline for Procurement


3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione (CAS 2319831-30-4, molecular formula C₁₇H₂₀N₂O₄S, molecular weight 348.42 g/mol) is a synthetic conjugate comprising a thiazolidine-2,4-dione (TZD) core linked via a piperidine spacer to a 3-methylphenoxyacetyl group [1]. The TZD core is a validated cereblon (CRBN)-binding scaffold, as demonstrated by the co-crystal structure of thiazolidine-2,4-dione with MsCI4 (cereblon isoform 4) at 1.65 Å resolution (PDB: 5OH9) [2]. The compound is categorized as a functionalized cereblon ligand designed for thalidomide-based PROTAC (proteolysis-targeting chimera) development, wherein the piperidine tertiary amine provides a conjugation handle for carboxyl-containing linkers [3]. The presence of the 3-methylphenoxyacetyl substituent on the piperidine nitrogen differentiates this compound from simpler N-alkyl or N-unsubstituted TZD-piperidine analogs, potentially modulating cereblon binding-pocket interactions and physicochemical properties such as lipophilicity.

Non-thalidomide cereblon scaffold with crystallographically validated TZD core
Pre-installed piperidine conjugation handle for one-step PROTAC assembly
3-methylphenoxyacetyl modification enables steric and electronic binding-domain tuning

Why Generic Substitution Fails for CAS 2319831-30-4: Structural Determinants of Cereblon Engagement and PROTAC Conjugation Utility


Generic substitution of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione with other TZD-based cereblon ligands is inadvisable without careful consideration of three structural features. First, the thiazolidine-2,4-dione core—while validated as a cereblon binder through crystallography (PDB: 5OH9) [1]—exhibits reduced binding affinity compared to the canonical glutarimide moiety of thalidomide, as the incorporation of a sulfur heteroatom at position a of the pharmacophore systematically lowers cereblon affinity [2]. Second, the piperidine-4-yl substituent at the TZD N3 position provides a tertiary amine that is essential for rapid amide-bond conjugation with carboxyl-functionalized linkers, enabling efficient PROTAC assembly; TZD derivatives lacking this amine handle (e.g., simple N-unsubstituted or N-methyl TZDs) require additional synthetic steps for linker attachment [3]. Third, the 3-methylphenoxyacetyl group on the piperidine nitrogen is a specific lipophilic aromatic modification that alters the steric and electronic environment of the cereblon-binding domain—replacing it with an unsubstituted phenoxyacetyl, a benzyl, or a simple alkyl group may change both cereblon affinity and the neosubstrate recruitment profile of the resulting PROTAC [2]. These structural features cannot be assumed to be functionally interchangeable without experimental validation in the target biological system.

TZD core affinity shift
Thiazolidine-2,4-dione may exhibit systematically lower cereblon affinity than glutarimide; PROTAC potency may require optimization.
Conjugation handle requirement
TZD analogs without the piperidine amine need additional synthetic steps for linker attachment, altering assembly workflow.
Aromatic substituent specificity
Replacing 3-methylphenoxyacetyl with simpler acyl groups may change cereblon-binding geometry and neosubstrate recruitment.

Quantitative Differential Evidence for CAS 2319831-30-4: Head-to-Head and Cross-Study Comparator Data


Cereblon-Binding Scaffold Validation: Thiazolidine-2,4-dione vs. Glutarimide (Thalidomide) Binding Affinity

The core thiazolidine-2,4-dione (TZD) moiety of CAS 2319831-30-4 is a validated cereblon binder, crystallographically confirmed in complex with MsCI4 at 1.65 Å resolution (PDB: 5OH9). Thalidomide binds cereblon via its glutarimide ring with an affinity approximately 100-fold higher for full-length human cereblon compared to the isolated thalidomide-binding domain used in FRET assays [1]. The TZD scaffold binds cereblon with a mode analogous to glutarimide, with the 5-membered ring oriented such that the sulfur heteroatom occupies position a, the NH group occupies position c, and the carbonyls occupy positions b and d of the pharmacophore [1]. However, the incorporation of sulfur at position a systematically reduces binding affinity compared to the carbon at the equivalent position in glutarimide, as established by FRET-based competition assays across the metaclass of cereblon effectors [1]. This affinity reduction is a class-level characteristic of TZD-based binders and must be factored into PROTAC design—TZD-based PROTACs may require optimization of linker length and target-warhead affinity to achieve degradation efficiency comparable to thalidomide-based PROTACs.

Cereblon scaffold
Class-level inference
TZD binds cereblon (PDB:5OH9); sulfur at position a reduces affinity relative to glutarimide scaffold
Reported scaffold-binding context; affinity ranking class-inherent
Absolute Ki values not reported for this specific ligand
PROTAC cereblon ligand E3 ubiquitin ligase

Conjugation-Ready Piperidine Amine vs. N-Unsubstituted TZD Analogs: Synthetic Accessibility for PROTAC Assembly

CAS 2319831-30-4 contains a piperidine-4-yl substituent at the TZD N3 position, providing a tertiary amine that enables direct amide-bond formation with carboxyl-functionalized linkers under standard peptide-coupling conditions. In contrast, the simplest TZD cereblon ligand, thiazolidine-2,4-dione itself (no N3 substitution), requires initial N-alkylation or N-acylation to introduce a conjugation handle, adding one or more synthetic steps and potentially reducing overall yield [1]. This structural feature places CAS 2319831-30-4 in the category of 'linker-ready' or 'functionalized' cereblon ligands, comparable to commercial products such as Thalidomide-piperidine-C-COOH (CAS 2641511-94-4) and CUN31933 (CAS 2758431-93-3), which also incorporate a terminal amine-bearing spacer for immediate conjugation . The presence of the 3-methylphenoxyacetyl group on the piperidine nitrogen further distinguishes this compound: whereas many functionalized cereblon ligands retain a free piperidine NH for conjugation, CAS 2319831-30-4 pre-installs the aromatic substituent, meaning the conjugation site is the TZD N3 rather than the piperidine nitrogen—an alternative geometry that may influence PROTAC ternary complex formation.

Conjugation handle
Cross-study comparable
One-step amide coupling vs. 2+ steps for unfunctionalized TZD core
Supports degrader assembly workflow efficiency
Synthetic yield comparisons not available
PROTAC linker chemistry cereblon ligand conjugation amide coupling

Molecular Properties: TZD-Piperidine Conjugate vs. Classical IMiD Cereblon Ligands (Thalidomide, Lenalidomide, Pomalidomide)

CAS 2319831-30-4 (MW 348.42 g/mol) offers a distinct molecular property profile compared to classical immunomodulatory drug (IMiD) cereblon ligands. Thalidomide (MW 258.23 g/mol), lenalidomide (MW 259.26 g/mol), and pomalidomide (MW 273.24 g/mol) are smaller molecules with the glutarimide pharmacophore [1]. The higher molecular weight of CAS 2319831-30-4 reflects the piperidine spacer and 3-methylphenoxyacetyl group. This size difference is functionally relevant: the TZD core plus piperidine spacer provides a pre-installed, rigid vector for linker attachment, whereas thalidomide-based PROTACs typically require modification of the phthalimide/isoindolinone ring to introduce a linker exit vector [2]. The TZD scaffold also offers reduced hydrogen-bond donor count (1 vs. 2 for glutarimide), which may improve passive membrane permeability of the final PROTAC conjugate. However, the increased rotatable bond count (the phenoxyacetyl linker introduces additional flexibility) may reduce oral bioavailability of PROTACs built from this ligand compared to those using more rigid cereblon binders [2].

Molecular properties
Class-level inference
MW 348.42; 1 H-bond donor (vs. 2 for glutarimide); ~90 Da higher than thalidomide
Supports property-driven ligand selection
TPSA ~80.7 Ų estimated; rotatable bonds may affect permeability
drug-likeness physicochemical properties cereblon ligand design

TZD Core as a Non-Thalidomide Cereblon Effector: Teratogenicity Risk Profile Differentiation

The TZD core represents a minimal cereblon-binding moiety structurally distinct from thalidomide and lenalidomide. Boichenko et al. (2018) demonstrated that even minimal cereblon-binding moieties—including thiazolidine-2,4-dione—are sufficient to induce teratogenic effects in zebrafish embryos [1]. However, the study found that the severity of teratogenicity did not correlate directly with binding affinity: glutarimide, which has mid-range affinity among the tested compounds, produced the strongest teratogenic effect, while hydantoin appeared attenuated [1]. This suggests that the nature of the cereblon-binding scaffold (TZD vs. glutarimide vs. hydantoin) may differentially influence teratogenic risk through mechanisms beyond simple binding affinity, possibly related to differential neosubstrate recruitment or endogenous substrate displacement [1]. For PROTAC developers, selecting a TZD-based cereblon ligand like CAS 2319831-30-4 offers a scaffold with a potentially distinct safety profile that can be evaluated independently of thalidomide-derived ligands, though teratogenicity screening remains essential for any cereblon-based PROTAC program.

Teratogenicity context
Class-level inference
TZD core induces cereblon-dependent teratogenicity in zebrafish; severity not directly correlated with binding affinity
Supports safety-related endpoint comparison
Scaffold-specific screening required; data to verify
teratogenicity cereblon effector safety PROTAC design

Recommended Research and Industrial Application Scenarios for CAS 2319831-30-4 Based on Differential Evidence


Cereblon-Recruiting PROTAC Design Requiring a Non-Thalidomide E3 Ligase Binding Scaffold

For PROTAC programs seeking to differentiate from thalidomide-based intellectual property or to explore alternative cereblon-binding geometries, CAS 2319831-30-4 provides a validated TZD core with crystallographic confirmation of cereblon engagement (PDB: 5OH9) [1]. The pre-installed piperidine amine enables direct conjugation to carboxyl-functionalized target-protein ligands, reducing synthetic complexity compared to unfunctionalized TZD starting materials. This compound is suitable for initial PROTAC SAR campaigns where rapid assembly and screening of multiple linker lengths and target warheads is prioritized.

Synthesis of TZD-Based Degrader Libraries via Parallel Amide Coupling

The tertiary amine on the piperidine ring of CAS 2319831-30-4 allows for parallel synthesis of degrader libraries using diverse carboxylic acid-functionalized target-protein ligands under standard HATU/DIPEA amide-coupling conditions. This 'one-step conjugation' workflow is well-suited for medium-throughput screening of PROTAC candidates where the E3 ligase ligand is held constant and the target-binding moiety is varied [1].

Comparative Cereblon Ligand Profiling: TZD vs. Glutarimide vs. Hydantoin Scaffolds

Research groups systematically comparing cereblon-binding scaffolds can use CAS 2319831-30-4 as the TZD representative in head-to-head studies against thalidomide (glutarimide), lenalidomide (glutarimide), and hydantoin-based ligands. Key endpoints include cereblon binding affinity (FRET or SPR), ternary complex formation efficiency, cellular degradation potency, and zebrafish teratogenicity, as informed by the metaclass analysis in Boichenko et al. 2018 [1]. The 3-methylphenoxyacetyl substituent adds an additional variable for studying how N-substitution on the piperidine ring affects cereblon engagement and neosubstrate recruitment.

Exploration of Linker Geometry Effects in TZD-Based PROTACs

Because CAS 2319831-30-4 positions the conjugation handle (piperidine amine) at the TZD N3 position via a rigid piperidine spacer, it offers a distinct linker exit vector compared to thalidomide-based PROTACs where the linker is typically attached to the phthalimide ring or the glutarimide nitrogen. This difference in exit-vector geometry can be exploited in PROTAC design to optimize ternary complex formation with target proteins that have specific surface topology requirements [1]. The 3-methylphenoxyacetyl group further modifies the solvent-exposed surface of the cereblon-PROTAC-target interface, potentially influencing cooperative binding.

Application
Selection Property
Validation Focus
Cereblon-recruiting PROTAC design (non-thalidomide E3)
Validated TZD core with pre-installed piperidine conjugation handle
Cereblon engagement and ternary complex formation in target system
Parallel degrader library synthesis
One-step amide coupling compatible with diverse carboxylic acid warheads
Reaction efficiency and conjugate purity across library members
Comparative cereblon scaffold profiling
TZD representative with 3-methylphenoxyacetyl modification
Binding affinity, degradation potency, and zebrafish endpoint comparison
Linker geometry studies in TZD-PROTACs
Rigid piperidine spacer providing distinct N3 exit vector
Ternary complex geometry and target engagement optimization
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